Zolamine hydrochloride

Description

Properties

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3OS.ClH/c1-17(2)9-10-18(15-16-8-11-20-15)12-13-4-6-14(19-3)7-5-13;/h4-8,11H,9-10,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDXPNOJFAITBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CS2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151119 |

Source

|

| Record name | Zolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-03-9 |

Source

|

| Record name | Zolamine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2B9CF1640 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and physical properties of Zolamine hydrochloride

For research use only. Not for human or veterinary use.

This technical guide provides a comprehensive overview of the chemical and physical properties of Zolamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its core characteristics, mechanism of action, and relevant experimental contexts.

Introduction

Zolamine hydrochloride (CAS No. 1155-03-9) is a first-generation H1 antihistamine with local anesthetic properties.[1] First described in 1952, it was developed for its potential clinical use as both an antihistaminic and a topical local anesthetic.[1] The hydrochloride salt form of zolamine was created to improve its solubility and stability, particularly in aqueous solutions.[1] While it was previously marketed in the United States, current research on this compound is limited, with most foundational studies dating back several decades.[1]

Chemical and Physical Properties

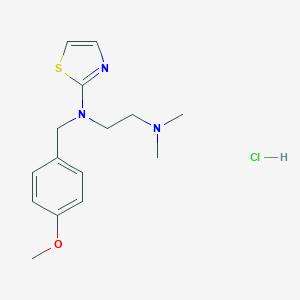

Zolamine hydrochloride is classified as a thiazole and ethylenediamine derivative.[1] Its structure consists of a central ethylenediamine core with a thiazole ring, a p-methoxybenzyl group, and a dimethylamino group.[1] These functional groups are believed to be crucial for its biological activity.[1]

Table 1: Chemical and Physical Properties of Zolamine Hydrochloride

| Property | Value | Source(s) |

| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine;hydrochloride | [2][3] |

| CAS Number | 1155-03-9 | [1][2][3][4] |

| Molecular Formula | C15H22ClN3OS | [1][2][3] |

| Molecular Weight | 327.87 g/mol | [1][2][4] |

| Appearance | Odorless crystals | [4] |

| Melting Point | 167.5-167.8 °C | [4] |

| Solubility | Soluble in water | [4] |

| InChI Key | GSDXPNOJFAITBE-UHFFFAOYSA-N | [1][2] |

| SMILES | CN(C)CCN(CC1=CC=C(OC)C=C1)C2=NC=CS2.Cl | [3] |

Mechanism of Action

Zolamine hydrochloride exhibits a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a local anesthetic.

Antihistaminic Activity

As a first-generation H1 antihistamine, Zolamine hydrochloride acts as an inverse agonist at the histamine H1 receptor.[1] It competitively binds to the H1 receptor, preventing histamine from binding and initiating the allergic response cascade.[1] By stabilizing the receptor in its inactive conformation, it reduces its constitutive activity.[1] The downstream signaling pathways affected are primarily those coupled to the Gq/11 family of G-proteins.[1] Histamine-induced activation of the H1 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] Zolamine hydrochloride blocks this pathway.

References

- 1. jocpr.com [jocpr.com]

- 2. medkoo.com [medkoo.com]

- 3. US2319669A - Process for preparing hydroxylamine hydrochloride - Google Patents [patents.google.com]

- 4. Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Zolamine Hydrochloride: A Technical Guide on its Function as a Histamine H1-Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Zolamine hydrochloride, focusing on its role as a first-generation histamine H1-receptor antagonist. It details its mechanism of action, available pharmacological data, and the experimental protocols relevant to its characterization.

Introduction

Zolamine hydrochloride is classified as a first-generation histamine H1-receptor antagonist with additional local anesthetic properties.[1][2] First described in 1952, it was developed to alleviate symptoms associated with allergic reactions by blocking the action of histamine at the H1 receptor.[1] Like other first-generation antihistamines, it is known to cross the blood-brain barrier, which can lead to central nervous system effects such as sedation.[3][4] Its hydrochloride salt form was created to enhance solubility and stability.[1] While established as an antihistamine and local anesthetic, the current body of research on Zolamine hydrochloride is limited, with much of the foundational work dating back several decades.[1]

Mechanism of Action at the Histamine H1-Receptor

Zolamine hydrochloride functions primarily as a competitive antagonist and inverse agonist at the histamine H1 receptor.[1]

-

Competitive Antagonism: It competes with histamine for the same binding site on the H1 receptor. By occupying this site, it prevents histamine from binding and initiating the downstream signaling cascade that leads to an allergic response.[1]

-

Inverse Agonism: As a first-generation H1 antihistamine, Zolamine hydrochloride also acts as an inverse agonist.[1] This means it binds to the H1 receptor and stabilizes it in its inactive conformation, reducing the receptor's basal or constitutive activity even in the absence of histamine.[1]

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to the Gq/11 family of G-proteins.[1][3][5] The signaling pathway that Zolamine hydrochloride inhibits is detailed below.

Histamine H1-Receptor Signaling Pathway

Upon activation by histamine, the H1 receptor initiates a signaling cascade through the Gq protein.[3][5] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses to the endoplasmic reticulum, where it binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The combination of increased intracellular calcium and DAG activates protein kinase C (PKC), which in turn phosphorylates various cellular proteins, leading to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability.[5][6]

Zolamine hydrochloride blocks this pathway at the initial step by preventing histamine from binding to and activating the H1 receptor.

Figure 1: Histamine H1-Receptor Signaling Pathway Inhibition.

Quantitative Pharmacological Data

A significant knowledge gap exists in the public domain regarding the specific binding affinity (Ki) and functional potency (IC50) of Zolamine hydrochloride for the histamine H1 receptor.[1] Extensive searches of scientific literature and databases did not yield quantitative values for this specific compound.

For comparative purposes, the table below presents binding affinity data for other well-characterized first and second-generation H1-receptor antagonists. These values are typically determined through radioligand binding assays.

| Compound | Generation | Receptor | Binding Affinity (Ki, nM) | Reference |

| Mepyramine | First | Human H1 | 1.2 | (Hill et al., 1997) |

| Diphenhydramine | First | Human H1 | 30 | (Leurs et al., 2002) |

| Cetirizine | Second | Human H1 | 6 | (Gillman et al., 2004) |

| Loratadine | Second | Human H1 | 30 | (Slordal & Spigset, 2005) |

| Fexofenadine | Second | Human H1 | 10 | (Leurs et al., 2002) |

Table 1: H1-Receptor Binding Affinities of Selected Antihistamines (for reference).

Note: The data in Table 1 is for illustrative purposes and does not represent values for Zolamine hydrochloride.

Experimental Protocols

The characterization of a histamine H1-receptor antagonist like Zolamine hydrochloride involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and physiological effects.

Radioligand Receptor Binding Assay (In Vitro)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It involves a competition experiment between a radiolabeled ligand (e.g., [³H]mepyramine for the H1 receptor) and the unlabeled test compound (Zolamine hydrochloride).

Methodology:

-

Preparation of Receptor Source: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

-

Incubation: A constant concentration of the radioligand ([³H]mepyramine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for a Radioligand Binding Assay.

Cellular Functional Assays (In Vitro)

These assays measure the ability of an antagonist to inhibit the functional response induced by an agonist (histamine). Given that the H1 receptor signals through Gq, a common method is to measure changes in intracellular calcium.[6][7]

Methodology (Calcium Flux Assay):

-

Cell Preparation: Cells expressing the H1 receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (Zolamine hydrochloride) or a vehicle control.

-

Agonist Stimulation: Histamine is added to the wells to stimulate the H1 receptor.

-

Signal Detection: Changes in intracellular calcium are measured in real-time as changes in fluorescence intensity using a plate reader (e.g., a FLIPR or FlexStation).

-

Data Analysis: The antagonist's effect is quantified by the reduction in the histamine-induced calcium signal. An IC50 value is determined, representing the concentration of the antagonist that causes a 50% inhibition of the maximum response to histamine.

In Vivo Models

Animal models are essential for evaluating the efficacy and physiological effects of H1-receptor antagonists before human trials.[1]

Methodology (Model of Allergic Rhinitis):

-

Sensitization: Animals (e.g., guinea pigs or mice) are sensitized with an allergen such as ovalbumin to induce an IgE-mediated allergic state.

-

Drug Administration: Animals are pre-treated with Zolamine hydrochloride or a vehicle control at various doses and routes (e.g., oral, intraperitoneal).

-

Allergen Challenge: After a set period, the animals are challenged with the allergen, typically via intranasal administration.[8]

-

Symptom Evaluation: Allergic symptoms, such as the number of sneezes and nasal rubbing motions, are counted for a defined period post-challenge.

-

Biomarker Analysis: Nasal lavage fluid can be collected to measure histamine levels and inflammatory cell infiltration (e.g., eosinophils).[2][8]

-

Data Analysis: The efficacy of Zolamine hydrochloride is determined by its ability to significantly reduce the allergic symptoms and inflammatory markers compared to the vehicle-treated group.

Other Pharmacological Activities

In addition to its antihistaminic effects, Zolamine hydrochloride exhibits other pharmacological actions.

-

Local Anesthetic: It is known to possess local anesthetic properties, which are understood to be mediated through the blockade of sodium channels.[1] This action is separate from its effect on histamine receptors.

-

Anticholinergic Effects: As a first-generation antihistamine, Zolamine may have anticholinergic (muscarinic receptor blocking) activity, contributing to side effects like dry mouth.[2][9]

Current Research Landscape and Knowledge Gaps

Current research on Zolamine hydrochloride is sparse, with most available information stemming from older studies.[1] While its primary classification and mechanisms as an antihistamine and local anesthetic are established, there is a significant lack of modern, detailed preclinical characterization.

Key Knowledge Gaps:

-

Quantitative Receptor Pharmacology: No publicly available data on its binding kinetics (kon, koff), affinity (Ki), or functional potency (IC50/EC50) at the H1 receptor.

-

Receptor Selectivity: A comprehensive profile of its binding affinity for other receptors (e.g., muscarinic, adrenergic, serotonergic) is not available.

-

Pharmacokinetics: Detailed pharmacokinetic studies in animals or humans (ADME - Absorption, Distribution, Metabolism, and Excretion) are not well-documented in recent literature.

-

Clinical Data: There is a lack of modern, large-scale clinical trials evaluating its efficacy and safety against current standards of care.

Conclusion

Zolamine hydrochloride is a first-generation histamine H1-receptor antagonist that acts via competitive inhibition and inverse agonism to block the Gq-mediated signaling cascade initiated by histamine. This action underlies its utility in treating allergic conditions. It also possesses local anesthetic effects through sodium channel blockade. Despite its established classification, there is a notable absence of detailed, publicly available quantitative pharmacological and pharmacokinetic data, representing a significant gap in the comprehensive understanding of this compound compared to newer antihistamines. Further preclinical and clinical investigation would be necessary to fully elucidate its pharmacological profile.

References

- 1. Zolamine hydrochloride | 1155-03-9 | Benchchem [benchchem.com]

- 2. Antiallergic effects of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 4. H1 antagonist - Wikipedia [en.wikipedia.org]

- 5. SMPDB [smpdb.ca]

- 6. innoprot.com [innoprot.com]

- 7. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. In vivo and ex vivo inhibitory effects of loratadine on histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zolamine - Wikipedia [en.wikipedia.org]

Pharmacological Profile of Zolamine Hydrochloride: A Review of Available Data

Overview

Zolamine hydrochloride is a compound that has been studied for its local anesthetic, antihistaminic, and anticholinergic activities. It was primarily investigated for topical application. However, its development and clinical use appear to have been limited, and it has largely been superseded by other agents.

Pharmacodynamics

The primary pharmacological effects of Zolamine hydrochloride are believed to stem from its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.

Antihistaminic Activity

Zolamine has been shown to possess antihistaminic properties, suggesting it acts as an antagonist at histamine H1 receptors. This action would be responsible for its potential utility in allergic conditions.

Anticholinergic Activity

The compound also exhibits anticholinergic effects, indicating an antagonistic interaction with muscarinic acetylcholine receptors. This property could contribute to both therapeutic effects and potential side effects.

Local Anesthetic Activity

Zolamine has been described as having local anesthetic properties. This effect is likely due to the blockade of voltage-gated sodium channels in neuronal membranes, a common mechanism for local anesthetics, which prevents the generation and conduction of nerve impulses.

Caption: A typical experimental workflow for preclinical pharmacological profiling.

Conclusion

Zolamine hydrochloride is a compound with demonstrated local anesthetic, antihistaminic, and anticholinergic properties. However, a comprehensive pharmacological profile, including detailed quantitative data and experimental protocols, is not available in the public scientific literature. The limited information suggests it acts as an H1 receptor antagonist and likely a sodium channel blocker. Further research would be required to fully elucidate its pharmacological and toxicological profile.

The Early Research and Discovery of Zolamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the early research and discovery of Zolamine, a first-generation antihistamine with local anesthetic properties. First described in 1952 by Shigeya Saijo, Zolamine emerged during a period of significant advancement in the development of synthetic drugs. This whitepaper will delve into its chemical properties, dual mechanism of action, and the inferred experimental context of its discovery, acknowledging the limited availability of specific quantitative data from that era.

Introduction

Chemical Properties and Synthesis

Zolamine is chemically classified as a thiazole and ethylenediamine derivative. Its structure is key to its dual functionality.

Table 1: Physicochemical Properties of Zolamine

| Property | Value | Source |

| IUPAC Name | N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | PubChem[1] |

| Molecular Formula | C15H21N3OS | PubChem[1] |

| Molecular Weight | 291.41 g/mol | DrugBank Online[2] |

| CAS Number | 553-13-9 | DrugBank Online[2] |

| Monoisotopic Mass | 291.140533482 Da | DrugBank Online[2] |

Synthesis

While the full, detailed experimental protocol from the original 1952 publication by Shigeya Saijo is not readily accessible, the synthesis of Zolamine can be inferred from its chemical structure. A plausible synthetic route would involve the reaction of 2-aminothiazole with N,N-dimethyl-2-chloroethylamine, followed by N-alkylation with 4-methoxybenzyl chloride.

Diagram 1: Postulated Synthesis Workflow for Zolamine

References

Zolamine Hydrochloride: A Technical Guide to its Structural Features for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolamine hydrochloride, a first-generation antihistamine with local anesthetic properties, presents a compelling subject for contemporary research due to its dual mechanism of action.[1] First described in 1952 by Shigeya Saijo, this ethylenediamine derivative offers a unique molecular architecture that warrants in-depth investigation for potential therapeutic applications beyond its original indications.[1][2] This technical guide provides a comprehensive overview of the structural features of Zolamine hydrochloride, its mechanism of action, detailed experimental protocols for its synthesis and analysis, and a summary of its key physicochemical properties, tailored for researchers and drug development professionals.

Structural Features and Physicochemical Properties

Zolamine hydrochloride, chemically known as N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine hydrochloride, possesses a distinct molecular structure that is fundamental to its biological activity.[1][3] The core of the molecule is an ethylenediamine backbone, a common feature in many first-generation antihistamines.[1] Key functional groups attached to this core include a thiazole ring, a p-methoxybenzyl group, and a dimethylamino group.[1] The presence of the hydrochloride salt enhances the compound's solubility and stability, making it suitable for pharmaceutical formulations and research applications.[1]

Key Structural Moieties:

-

Ethylenediamine Core: This flexible chain is crucial for the molecule's interaction with the histamine H1 receptor.

-

Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, contributing to the molecule's overall conformation and receptor binding.

-

p-Methoxybenzyl Group: This substituted aromatic ring influences the lipophilicity and may be involved in hydrophobic interactions with the receptor.

-

Dimethylamino Group: A tertiary amine that is typically protonated at physiological pH, contributing to the molecule's solubility and interaction with the receptor.

Physicochemical Data

A summary of the key physicochemical properties of Zolamine hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₅H₂₂ClN₃OS | [3][4] |

| Molecular Weight | 327.87 g/mol | [2][4] |

| Exact Mass | 327.1172 g/mol | [4] |

| Appearance | Solid powder | [4] |

| Melting Point | 167.5-167.8 °C | [2] |

| Solubility | Soluble in water | [2] |

| Elemental Analysis | C: 54.95%, H: 6.76%, Cl: 10.81%, N: 12.82%, O: 4.88%, S: 9.78% | [4] |

Mechanism of Action and Associated Signaling Pathways

Zolamine hydrochloride exhibits a dual mechanism of action, functioning as both a histamine H1 receptor antagonist and a local anesthetic.

Histamine H1 Receptor Antagonism

As a first-generation H1 antihistamine, Zolamine hydrochloride acts as a competitive antagonist and an inverse agonist at the histamine H1 receptor.[1] It competes with histamine for the same binding site on the receptor, thereby preventing histamine-mediated allergic responses.[1] As an inverse agonist, it stabilizes the inactive conformation of the H1 receptor, reducing its basal activity.[1]

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to the downstream effects of histamine. By blocking this pathway, Zolamine hydrochloride mitigates allergic symptoms.

Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of Zolamine hydrochloride.

Local Anesthetic Action

The local anesthetic properties of Zolamine hydrochloride are attributed to its ability to block voltage-gated sodium channels in neuronal membranes. By binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking nerve conduction and producing a numbing effect.

Experimental Protocols

Proposed Synthesis of Zolamine Hydrochloride

As Zolamine is an isostere of pyrilamine and is prepared accordingly, a plausible synthetic route involves a two-step process: the synthesis of the intermediate N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine, followed by its condensation with 2-chlorothiazole.

Caption: Proposed two-step synthesis of Zolamine hydrochloride.

Step 1: Synthesis of N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Addition of Amine: Add N,N-dimethylethylenediamine (1.1 equivalents) dropwise to the solution at room temperature.

-

Schiff Base Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Reaction Quench and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine, which can be purified further by column chromatography if necessary.

Step 2: Synthesis of Zolamine Hydrochloride

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add sodium amide (NaNH₂) (1.2 equivalents) to anhydrous toluene.

-

Addition of Intermediate: Slowly add a solution of N'-(p-methoxybenzyl)-N,N-dimethylethylenediamine (1 equivalent) in anhydrous toluene from the dropping funnel.

-

Formation of Sodium Salt: Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the sodium salt of the diamine.

-

Condensation: Cool the reaction mixture and add a solution of 2-chlorothiazole (1 equivalent) in anhydrous toluene dropwise.

-

Reaction Completion: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture and cautiously add water to quench the excess sodium amide. Separate the organic layer, and extract the aqueous layer with toluene.

-

Purification of Free Base: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Zolamine free base. Purify the free base by vacuum distillation or column chromatography.

-

Salt Formation: Dissolve the purified Zolamine free base in anhydrous ethanol and cool in an ice bath. Add a calculated amount of concentrated hydrochloric acid or pass dry hydrogen chloride gas through the solution until precipitation is complete.

-

Isolation: Collect the precipitated Zolamine hydrochloride by filtration, wash with cold anhydrous ethanol, and dry under vacuum.

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantification and purity assessment of Zolamine hydrochloride.

| Parameter | Proposed Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Zolamine hydrochloride reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the Zolamine hydrochloride sample in the mobile phase to a similar concentration as the working standards.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters:

The proposed method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Conclusion

Zolamine hydrochloride remains a molecule of significant interest due to its well-defined structural features that give rise to its dual antihistaminic and local anesthetic activities. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The proposed detailed protocols for its synthesis and HPLC analysis offer a practical framework for researchers to further explore the potential of this compound. The provided diagrams of the signaling pathway and synthetic workflow serve as valuable visual aids for understanding the complex biological and chemical processes associated with Zolamine hydrochloride. Further research into this compound could unveil novel therapeutic applications and contribute to the development of new and improved pharmacological agents.

References

An In-depth Technical Guide to a Representative First-Generation Antihistamine

Disclaimer: Extensive searches for "Zolamine hydrochloride" did not yield sufficient scientific data to fulfill the requirements of this technical guide. It is possible that this is a lesser-known or incorrectly named compound. Therefore, this guide will focus on a well-characterized, representative first-generation antihistamine to illustrate the requested data presentation, experimental protocols, and visualizations. The principles and methodologies described herein are broadly applicable to the study of first-generation antihistamines.

Introduction to First-Generation Antihistamines

First-generation antihistamines are a class of drugs that competitively antagonize the histamine H1 receptor. These agents readily cross the blood-brain barrier, leading to their characteristic sedative effects. They are widely used for the symptomatic relief of allergic conditions such as rhinitis, urticaria, and conjunctivitis. Additionally, due to their anticholinergic properties, some are used as antiemetics and for the management of motion sickness.

Mechanism of Action

The primary mechanism of action for first-generation antihistamines is inverse agonism at the histamine H1 receptor. In their unbound state, H1 receptors exhibit a degree of constitutive activity. While histamine is an agonist that stabilizes the active conformation of the receptor, first-generation antihistamines bind to and stabilize the inactive conformation, thereby reducing the receptor's basal activity and competitively blocking the binding of histamine. This action prevents the downstream signaling cascade initiated by histamine, which includes the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC).

Caption: H1 Receptor Signaling and Inhibition by First-Generation Antihistamines.

Pharmacological Data

The following tables summarize key quantitative data for a representative first-generation antihistamine.

Table 1: H1 Receptor Binding Affinity

| Compound | Preparation | Radioligand | Ki (nM) |

| Representative Antihistamine | Guinea pig cerebellar membranes | [3H]mepyramine | 1.1 |

| Representative Antihistamine | Human recombinant H1 receptors | [3H]pyrilamine | 2.5 |

Table 2: In Vitro Functional Antagonism

| Assay | Tissue/Cell Line | Agonist | IC50 (nM) |

| Histamine-induced muscle contraction | Guinea pig ileum | Histamine | 3.2 |

| Histamine-induced Ca2+ influx | CHO cells expressing human H1 | Histamine | 5.8 |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of the test compound for the histamine H1 receptor.

Methodology:

-

Membrane Preparation: Cerebella from guinea pigs are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 50,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh buffer to a final protein concentration of 1-2 mg/mL.

-

Binding Reaction: Membrane preparations (100-200 µg protein) are incubated with a fixed concentration of [3H]mepyramine (e.g., 1 nM) and varying concentrations of the unlabeled test compound in a final volume of 250 µL of 50 mM Tris-HCl buffer.

-

Incubation: The reaction mixture is incubated at 25°C for 60 minutes.

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist (e.g., 1 µM triprolidine). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

In Vitro Functional Assay (Guinea Pig Ileum Contraction)

Objective: To determine the functional antagonist activity of the test compound against histamine-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in oxygenated (95% O2, 5% CO2) Tyrode's solution. The lumen is flushed, and longitudinal muscle strips (approximately 1.5 cm) are prepared.

-

Tissue Mounting: The muscle strip is mounted in an organ bath containing oxygenated Tyrode's solution at 37°C under a resting tension of 1 g.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with the bath solution being replaced every 15 minutes.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to histamine is generated to determine the EC50 (effective concentration to produce 50% of the maximal response).

-

Antagonist Incubation: The tissue is washed, and after a recovery period, it is incubated with a fixed concentration of the test compound for a predetermined time (e.g., 30 minutes).

-

Second Histamine Curve: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.

-

Data Analysis: The antagonistic effect is quantified by the dose ratio (the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in its absence). The pA2 value, a measure of antagonist potency, can be determined from Schild plot analysis if multiple antagonist concentrations are tested. The IC50 can also be determined by measuring the concentration of the antagonist required to inhibit the response to a fixed concentration of histamine (e.g., EC80) by 50%.

Concluding Remarks

The methodologies and data presented provide a framework for the preclinical characterization of a first-generation antihistamine. The combination of high-affinity binding to the H1 receptor and potent functional antagonism of histamine-mediated responses in vitro are hallmark characteristics of this drug class. Further in vivo studies are necessary to evaluate efficacy, pharmacokinetic properties, and the sedative and anticholinergic side-effect profile, which are critical considerations in the development and clinical application of these agents.

An In-depth Technical Guide on the Biochemical Pathway Influences of Zolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: Zolamine hydrochloride is a first-generation antihistamine and local anesthetic. Its primary mechanism of action involves competitive antagonism of the histamine H1 receptor, a key mediator in allergic responses. Additionally, it exhibits properties consistent with local anesthetics through the blockade of voltage-gated sodium channels. This technical guide provides a detailed overview of the known and inferred biochemical pathway influences of Zolamine hydrochloride, methodologies for its characterization, and a summary of its pharmacological effects. Due to a notable scarcity of publicly available quantitative data for Zolamine hydrochloride, this guide presents illustrative data in tables to demonstrate how such findings would be structured and interpreted. Detailed experimental protocols for the characterization of a compound with this pharmacological profile are also provided.

Introduction

Zolamine hydrochloride is classified as a first-generation H1-receptor antagonist with additional local anesthetic properties.[1] Its therapeutic potential is rooted in its ability to modulate key signaling pathways involved in allergic inflammation and nerve impulse conduction. Understanding the biochemical and molecular interactions of Zolamine hydrochloride is crucial for its development and for elucidating its full pharmacological profile. This guide synthesizes the available information on its mechanism of action and provides a framework for its experimental characterization.

Core Biochemical Influences

Histamine H1 Receptor Antagonism

The primary pharmacological effect of Zolamine hydrochloride is its action as a competitive antagonist at the histamine H1 receptor.[1] As a first-generation antihistamine, it acts as an inverse agonist, binding to the H1 receptor and stabilizing it in its inactive conformation.[1] This action prevents the binding of histamine and reduces the constitutive activity of the receptor.[1]

The H1 receptor is coupled to the Gq/11 family of G-proteins.[1] Upon activation by an agonist like histamine, the associated G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this cascade, Zolamine hydrochloride mitigates the downstream effects of histamine, which include smooth muscle contraction, increased vascular permeability, and stimulation of sensory nerves.

Voltage-Gated Sodium Channel Blockade

The local anesthetic properties of Zolamine hydrochloride are attributed to its ability to block voltage-gated sodium channels in nerve membranes. By binding to a site within the channel pore, it physically obstructs the influx of sodium ions (Na+) that is necessary for the depolarization phase of an action potential. This action increases the threshold for nerve excitation and slows the propagation of nerve impulses, resulting in a reversible blockade of nerve conduction and a local anesthetic effect.

Quantitative Data Summary

Table 1: Illustrative Receptor Binding Affinities

| Target | Radioligand | Ki (nM) | Assay Type |

| Histamine H1 Receptor | [3H]Mepyramine | 15 | Radioligand Binding |

| Muscarinic M1 Receptor | [3H]Pirenzepine | > 1000 | Radioligand Binding |

| Adrenergic α1 Receptor | [3H]Prazosin | 850 | Radioligand Binding |

| Serotonin 5-HT2A Receptor | [3H]Ketanserin | > 1000 | Radioligand Binding |

This data is illustrative and not based on published results for Zolamine hydrochloride.

Table 2: Illustrative Functional Antagonism Data

| Target | Functional Assay | IC50 (nM) | Agonist Used |

| Histamine H1 Receptor | Calcium Mobilization | 25 | Histamine |

| Histamine H1 Receptor | IP1 Accumulation | 30 | Histamine |

This data is illustrative and not based on published results for Zolamine hydrochloride.

Table 3: Illustrative In Vitro Metabolism Data

| CYP Isoform | Metabolite Formation Rate (pmol/min/mg protein) | Inhibition by Zolamine HCl (IC50, µM) |

| CYP1A2 | Not Determined | > 50 |

| CYP2D6 | Not Determined | > 50 |

| CYP3A4 | Not Determined | > 50 |

This data is illustrative and not based on published results for Zolamine hydrochloride.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize the biochemical influences of Zolamine hydrochloride.

Radioligand Binding Assays for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Zolamine hydrochloride for the histamine H1 receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human histamine H1 receptor.

-

[3H]Mepyramine (radioligand).

-

Zolamine hydrochloride (test compound).

-

Mepyramine (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

-

Glass fiber filters.

Procedure:

-

Prepare serial dilutions of Zolamine hydrochloride in assay buffer.

-

In a 96-well plate, combine the cell membranes, [3H]Mepyramine at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of unlabeled mepyramine (for non-specific binding), or the various concentrations of Zolamine hydrochloride.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of Zolamine hydrochloride.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Functional Antagonism

Objective: To determine the functional antagonist potency (IC50) of Zolamine hydrochloride at the histamine H1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human histamine H1 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Zolamine hydrochloride (test compound).

-

Histamine (agonist).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Add serial dilutions of Zolamine hydrochloride to the wells and incubate for a specified pre-incubation time.

-

Measure the baseline fluorescence.

-

Inject a concentration of histamine that elicits a submaximal response (e.g., EC80) into the wells.

-

Immediately measure the change in fluorescence over time.

-

The peak fluorescence intensity corresponds to the intracellular calcium concentration.

-

Plot the inhibition of the histamine-induced calcium response against the concentration of Zolamine hydrochloride.

-

Determine the IC50 value using non-linear regression analysis.

Broader Pharmacological Considerations

Cytochrome P450 (CYP450) Interactions

The influence of Zolamine hydrochloride on CYP450 enzyme systems has not been extensively characterized.[1] As many first-generation antihistamines are metabolized by and can inhibit or induce CYP enzymes, it is critical to evaluate the potential for drug-drug interactions. Standard in vitro assays using human liver microsomes or recombinant CYP enzymes would be employed to determine which isoforms are responsible for its metabolism and whether it inhibits or induces major CYP enzymes such as CYP1A2, CYP2D6, and CYP3A4.

Pharmacokinetics and Pharmacodynamics

A comprehensive understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of Zolamine hydrochloride is essential for its clinical development. PK studies would determine its absorption, distribution, metabolism, and excretion (ADME) properties, while PD studies would correlate drug concentrations with its therapeutic and adverse effects.

Conclusion

Zolamine hydrochloride is a dual-action compound with primary activity as a histamine H1 receptor antagonist and a secondary local anesthetic effect due to sodium channel blockade. While its principal signaling pathway influence is the inhibition of the Gq/11-PLC-IP3/DAG cascade, a complete understanding of its biochemical profile requires further investigation, particularly concerning its quantitative receptor pharmacology, metabolic pathways, and potential for drug-drug interactions. The experimental frameworks provided in this guide offer a roadmap for the comprehensive characterization of Zolamine hydrochloride and similar compounds.

References

Methodological & Application

Application Notes and Protocols for Zolamine Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Zolamine Hydrochloride

Zolamine hydrochloride is a first-generation antihistamine that also possesses local anesthetic properties.[1][2] Its primary mechanism of action involves the competitive antagonism of histamine H1-receptors and the blockade of voltage-gated sodium channels.[1] Due to a significant gap in recent publicly available research, specific preclinical data for zolamine hydrochloride is limited.[1] The following protocols are based on established methodologies for evaluating first-generation antihistamines and topical local anesthetics in animal models and are intended to serve as a foundational guide for experimental design.

Experimental Protocols: Antihistaminic Activity

Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model is a classic method for evaluating the protective effects of antihistamines against histamine-induced bronchospasm.

Objective: To assess the ability of zolamine hydrochloride to inhibit histamine-induced bronchoconstriction in guinea pigs.

Materials:

-

Zolamine hydrochloride

-

Histamine dihydrochloride

-

Saline solution (0.9% NaCl)

-

Urethane (anesthetic)

-

Male Dunkin-Hartley guinea pigs (300-400g)

-

Tracheal cannula

-

Jugular vein cannula

-

Respiratory pump

-

Pressure transducer and recording system

Procedure:

-

Guinea pigs are fasted overnight with free access to water.

-

Animals are anesthetized with urethane (1.5 g/kg, intraperitoneally).

-

A tracheal cannula is inserted and connected to a respiratory pump for artificial ventilation.

-

The jugular vein is cannulated for intravenous administration of substances.

-

Bronchoconstriction is recorded as an increase in inflation pressure using a pressure transducer.

-

A baseline of respiratory pressure is established.

-

Zolamine hydrochloride (at varying doses) or vehicle (saline) is administered intravenously.

-

After a set pretreatment time (e.g., 5 minutes), a challenge dose of histamine (5-10 µg/kg, intravenously) is administered to induce bronchoconstriction.

-

The percentage of protection against bronchoconstriction is calculated by comparing the increase in inflation pressure in treated versus control groups.

Data Presentation:

Table 1: Illustrative Data for Inhibition of Histamine-Induced Bronchoconstriction by Zolamine Hydrochloride

| Treatment Group | Dose (mg/kg, i.v.) | Pretreatment Time (min) | % Inhibition of Bronchoconstriction (Mean ± SEM) |

| Vehicle (Saline) | - | 5 | 0 ± 5.2 |

| Zolamine HCl | 1 | 5 | 35.4 ± 6.8 |

| Zolamine HCl | 5 | 5 | 72.1 ± 8.1 |

| Zolamine HCl | 10 | 5 | 95.3 ± 4.5 |

Note: The data presented in this table is illustrative and intended for guidance. Actual effective doses for zolamine hydrochloride need to be determined experimentally.

Experimental Workflow for Histamine-Induced Bronchoconstriction

Experimental Protocols: Topical Anesthetic Activity

Tail-Flick Test in Rats

This model assesses the analgesic effect of topically applied substances by measuring the latency of a rat to withdraw its tail from a thermal stimulus.

Objective: To evaluate the topical anesthetic efficacy of zolamine hydrochloride using a thermal nociception model.

Materials:

-

Zolamine hydrochloride formulated in a suitable topical base (e.g., cream, gel)

-

Placebo base (vehicle)

-

Male Sprague-Dawley rats (200-250g)

-

Tail-flick analgesia meter

-

Occlusive dressing

Procedure:

-

A baseline tail-flick latency is determined for each rat by focusing a beam of radiant heat on the distal portion of the tail and recording the time to tail withdrawal. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

-

A specified amount of zolamine hydrochloride formulation or placebo is applied to a defined area on the distal tail.

-

The application site is covered with an occlusive dressing.

-

Tail-flick latencies are measured at predetermined time points after application (e.g., 15, 30, 60, and 120 minutes).

-

An increase in tail-flick latency compared to baseline and the placebo group indicates a local anesthetic effect.

Data Presentation:

Table 2: Illustrative Data for Topical Anesthetic Effect of Zolamine Hydrochloride in the Rat Tail-Flick Test

| Treatment Group | Concentration (%) | Time Post-Application (min) | Tail-Flick Latency (seconds, Mean ± SEM) |

| Placebo | - | 0 (Baseline) | 2.5 ± 0.3 |

| 30 | 2.8 ± 0.4 | ||

| 60 | 2.6 ± 0.3 | ||

| Zolamine HCl | 2 | 0 (Baseline) | 2.6 ± 0.2 |

| 30 | 5.8 ± 0.7 | ||

| 60 | 4.2 ± 0.6 | ||

| Zolamine HCl | 5 | 0 (Baseline) | 2.4 ± 0.3 |

| 30 | 8.9 ± 0.9 | ||

| 60 | 7.1 ± 0.8 |

*p < 0.05 compared to placebo. Note: The data presented is for illustrative purposes. The optimal formulation and concentration of zolamine hydrochloride must be determined experimentally.

Experimental Workflow for Topical Anesthetic Evaluation

Signaling Pathways

Histamine H1-Receptor Antagonism

Zolamine hydrochloride acts as an inverse agonist at the H1 histamine receptor.[1] It binds to the inactive conformation of the receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic responses.[1] This cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Voltage-Gated Sodium Channel Blockade

The local anesthetic properties of zolamine hydrochloride are due to its ability to block voltage-gated sodium channels in neuronal membranes.[1] By binding to a site within the channel pore, it stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This blockade of nerve impulse transmission results in a loss of sensation in the area of application.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of zolamine hydrochloride's antihistaminic and topical anesthetic activities. Given the limited specific data available for this compound, it is imperative that researchers conduct thorough dose-ranging studies and adapt these general methodologies to their specific research questions. The diagrams illustrate the established mechanisms of action for the drug classes to which zolamine hydrochloride belongs, providing a conceptual basis for interpreting experimental outcomes.

References

Application Note: Analytical Techniques for the Quantification of Zolamine Hydrochloride

Introduction

Zolamine hydrochloride is a pharmaceutical compound with the chemical formula C15H22ClN3OS.[1] Accurate and precise quantification of Zolamine hydrochloride is essential for quality control in pharmaceutical formulations, pharmacokinetic studies, and drug development research. This document provides detailed application notes and protocols for the quantification of Zolamine hydrochloride using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The following methods are provided as a starting point for method development and will require validation for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used technique for the quantification of active pharmaceutical ingredients (APIs) in bulk drug substances and finished products. The following reverse-phase HPLC method is proposed for the analysis of Zolamine hydrochloride.

Experimental Protocol

-

Preparation of Mobile Phase:

-

Prepare a 20 mM potassium dihydrogen phosphate buffer.

-

Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

-

The mobile phase will be a mixture of the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

-

-

Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of Zolamine hydrochloride reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase and make up the volume to the mark. This will give a stock solution of 100 µg/mL.

-

-

Preparation of Calibration Standards:

-

From the standard stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 50 µg/mL by diluting with the mobile phase.

-

-

Sample Preparation (for a tablet formulation):

-

Weigh and finely powder 20 tablets.

-

Transfer an amount of powder equivalent to 10 mg of Zolamine hydrochloride into a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve the drug.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of each calibration standard and the sample solution into the chromatograph.

-

Record the chromatograms and measure the peak area for Zolamine hydrochloride.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

-

Determine the concentration of Zolamine hydrochloride in the sample solution from the calibration curve.

-

Quantitative Data Summary

| Parameter | Value |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 20 mM KH2PO4 (pH 3.0) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis |

| Detection Wavelength | 245 nm (proposed, based on chromophores) |

| Column Temperature | 30°C |

| Run Time | 10 minutes |

Experimental Workflow

Caption: HPLC-UV Experimental Workflow for Zolamine Hydrochloride Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile and thermally stable, GC-MS provides excellent separation and identification capabilities. Zolamine hydrochloride, being a salt, is non-volatile and may require derivatization to be amenable to GC analysis.

Experimental Protocol

-

Derivatization (Silylation):

-

Accurately weigh a suitable amount of the sample or standard into a reaction vial.

-

Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

-

Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

-

Cool the reaction mixture to room temperature before injection.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized solution into the GC-MS system.

-

The separation will be achieved on a capillary column, and the eluting compounds will be detected by a mass spectrometer.

-

-

Data Analysis:

-

Identify the derivatized Zolamine peak by its retention time and mass spectrum.

-

Quantification can be performed using an internal standard and constructing a calibration curve.

-

Quantitative Data Summary

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temp. | 230°C |

| Mass Range | 50-500 amu |

Experimental Workflow

Caption: GC-MS Experimental Workflow for Zolamine Hydrochloride Quantification.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of a pure drug substance or in a simple formulation matrix.

Experimental Protocol

-

Solvent Selection:

-

Select a solvent in which Zolamine hydrochloride is freely soluble and that does not absorb in the UV region where the analyte absorbs (e.g., 0.1 M HCl, methanol, or ethanol).

-

-

Determination of λmax:

-

Prepare a dilute solution of Zolamine hydrochloride in the chosen solvent.

-

Scan the solution in a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Zolamine hydrochloride (e.g., 100 µg/mL) in the selected solvent.

-

From the stock solution, prepare a series of standard solutions of different concentrations.

-

-

Sample Preparation:

-

Prepare a sample solution with a concentration that falls within the range of the standard solutions.

-

-

Measurement:

-

Measure the absorbance of the standard solutions and the sample solution at the λmax against a solvent blank.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of Zolamine hydrochloride in the sample solution using the calibration curve and Beer-Lambert's law.

-

Quantitative Data Summary

| Parameter | Value |

| Instrument | Double Beam UV-Vis Spectrophotometer |

| Solvent | 0.1 M Hydrochloric Acid |

| Wavelength Scan | 200 - 400 nm |

| λmax | To be determined experimentally |

| Calibration Range | To be determined based on linearity |

Experimental Workflow

Caption: UV-Vis Spectrophotometry Workflow for Zolamine Hydrochloride Quantification.

References

Application Notes and Protocols for In Vivo Preclinical Research of Zolamine Hydrochloride

Disclaimer: Publicly available in vivo preclinical research data specifically for Zolamine hydrochloride is limited. The following application notes and protocols are based on the established understanding of Zolamine hydrochloride as a histamine H1-receptor antagonist and general principles of preclinical drug development for this therapeutic class. The presented data and protocols are illustrative and intended to serve as a guide for designing and conducting preclinical in vivo studies for compounds of this nature.

Application Notes

Zolamine hydrochloride is identified as a first-generation histamine H1-receptor antagonist with additional local anesthetic properties.[1] Its primary mechanism of action involves competitive binding to the H1 receptor, preventing histamine from initiating the signaling cascade that leads to allergic responses.[1] Preclinical in vivo studies are crucial to characterize the pharmacokinetics, efficacy, and safety profile of Zolamine hydrochloride before consideration for clinical trials.

The primary therapeutic targets for a histamine H1-receptor antagonist like Zolamine hydrochloride include allergic conditions such as rhinitis, urticaria (hives), and pruritus (itching). Animal models that mimic these conditions are therefore essential for demonstrating efficacy.[2] Furthermore, as a first-generation antihistamine, there is a potential for central nervous system (CNS) effects, such as sedation, which must be carefully evaluated.[3][4]

Key Areas of Preclinical In Vivo Assessment:

-

Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Zolamine hydrochloride.

-

Efficacy: To demonstrate the therapeutic effect in relevant animal models of allergic inflammation and pruritus.

-

Safety Pharmacology: To assess potential adverse effects on major physiological systems, including the central nervous, cardiovascular, and respiratory systems.

Quantitative Data Summary

The following tables represent hypothetical but realistic data that could be generated from in vivo preclinical studies of an H1-receptor antagonist like Zolamine hydrochloride.

Table 1: Pharmacokinetic Parameters of Zolamine Hydrochloride in Sprague-Dawley Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 250 ± 35 | 150 ± 28 |

| Tmax (h) | 0.08 (5 min) | 1.5 ± 0.5 |

| AUC (0-inf) (ng·h/mL) | 450 ± 60 | 980 ± 120 |

| Half-life (t½) (h) | 3.2 ± 0.7 | 4.5 ± 1.1 |

| Bioavailability (%) | N/A | 43.5 |

| Volume of Distribution (Vd) (L/kg) | 5.8 ± 1.2 | N/A |

| Clearance (CL) (L/h/kg) | 2.2 ± 0.4 | N/A |

Table 2: Efficacy of Zolamine Hydrochloride in a Murine Model of Histamine-Induced Pruritus

| Treatment Group | Dose (mg/kg, p.o.) | Number of Scratches (in 30 min) | % Inhibition |

| Vehicle Control | - | 125 ± 15 | - |

| Zolamine Hydrochloride | 1 | 98 ± 12 | 21.6 |

| Zolamine Hydrochloride | 3 | 65 ± 9** | 48.0 |

| Zolamine Hydrochloride | 10 | 32 ± 7 | 74.4 |

| Positive Control (Cetirizine) | 10 | 45 ± 8 | 64.0 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control |

Table 3: CNS Safety Assessment of Zolamine Hydrochloride using the Rota-Rod Test in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (seconds) |

| Vehicle Control | - | 175 ± 20 |

| Zolamine Hydrochloride | 1 | 168 ± 22 |

| Zolamine Hydrochloride | 3 | 145 ± 18 |

| Zolamine Hydrochloride | 10 | 95 ± 15 |

| Positive Control (Diazepam) | 5 | 40 ± 9** |

| p<0.05, **p<0.01 vs. Vehicle Control |

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis in Rats

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Drug Administration:

-

Intravenous (IV): Administer Zolamine hydrochloride at 1 mg/kg via the tail vein.

-

Oral (PO): Administer Zolamine hydrochloride at 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein into heparinized tubes at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify Zolamine hydrochloride concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Protocol 2: Histamine-Induced Pruritus Model in Mice

-

Animal Model: Male BALB/c mice (n=8-10 per group).

-

Acclimation: Acclimate mice to individual observation chambers for 30 minutes prior to the experiment.

-

Drug Administration: Administer Zolamine hydrochloride (1, 3, 10 mg/kg), vehicle, or a positive control (e.g., Cetirizine 10 mg/kg) orally.

-

Induction of Pruritus: 60 minutes after drug administration, inject histamine (100 µg in 20 µL saline) intradermally into the rostral back of the neck.

-

Behavioral Observation: Immediately after histamine injection, record the number of scratching bouts directed towards the injection site for 30 minutes.

-

Data Analysis: Compare the number of scratches between treated and vehicle control groups. Calculate the percentage of inhibition.

Protocol 3: Rota-Rod Test for Sedative Effects in Mice

-

Animal Model: Male CD-1 mice (n=10 per group).

-

Training: Train mice on the Rota-rod apparatus (accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until a stable baseline performance is achieved.

-

Drug Administration: On the test day, administer Zolamine hydrochloride (1, 3, 10 mg/kg), vehicle, or a positive control (e.g., Diazepam 5 mg/kg) orally.

-

Testing: At the time of expected peak plasma concentration (e.g., 60 minutes post-dose), place the mice on the Rota-rod and measure the latency to fall.

-

Data Analysis: Compare the latency to fall between the different treatment groups and the vehicle control group.

Visualizations

References

- 1. Zolamine hydrochloride | 1155-03-9 | Benchchem [benchchem.com]

- 2. Zolamine - Wikipedia [en.wikipedia.org]

- 3. Preclinical screening methods of Sedative and hypnotics by syed | PPSX [slideshare.net]

- 4. Early preclinical studies of discriminable sedative and hallucinogenic drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Zolamine Hydrochloride Administration in Laboratory Animals

Disclaimer: Publicly available scientific literature lacks specific dosage and administration data for Zolamine hydrochloride in common laboratory animal models. The following application notes and protocols are provided as a general guide for researchers and drug development professionals on how to approach the determination of dosage and administration for a novel compound like Zolamine hydrochloride. These are general principles and must be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC) before implementation.

Compound Information

Zolamine hydrochloride is classified as an antihistamine and anticholinergic agent[1][2][3]. It is important to distinguish Zolamine from Zolazepam, a benzodiazepine derivative used in veterinary anesthesia in combination with tiletamine[4][5]. The protocols and data related to tiletamine-zolazepam are not applicable to Zolamine hydrochloride.

General Principles of Substance Administration in Laboratory Animals

The administration of any substance to laboratory animals requires strict adherence to ethical guidelines and approved protocols to ensure animal welfare. Key considerations include the route of administration, dose volume, and frequency.

Table 1: General Guidelines for Administration Routes in Rodents

| Administration Route | Species | Maximum Volume (per site) | Needle Gauge (Typical) | Notes |

| Intravenous (IV) | Rat, Mouse | 5 ml/kg (bolus), >5 ml/kg (infusion) | 27-30G | Lateral tail vein is a common site. Requires proper restraint and technique. |

| Intraperitoneal (IP) | Rat, Mouse | 10-20 ml/kg | 23-27G | Injections are made into the lower abdominal quadrant. Aspirate to avoid injection into the bladder or intestines[6]. |

| Subcutaneous (SC) | Rat, Mouse | 5-10 ml/kg | 25-27G | Administered under the loose skin of the back or flank. |

| Intramuscular (IM) | Rat, Mouse | 0.05 ml (Mouse), 0.1 ml (Rat) | 25-27G | Quadriceps or gluteal muscles are common sites. Can cause tissue irritation. |

| Oral (PO) - Gavage | Rat, Mouse | 5-10 ml/kg | 20-22G (Mouse), 18-20G (Rat) | Delivers a precise dose directly into the stomach. Requires proper training to avoid injury[6]. |

Source: Adapted from general guidelines for substance administration to laboratory animals[6][7].

Experimental Protocol: Dose Range Finding Study for a Novel Compound

The following is a generalized protocol for determining the appropriate dose range of a new chemical entity, such as Zolamine hydrochloride, in a rodent model.

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Animals:

-

Species: Sprague-Dawley rats or CD-1 mice

-

Sex: Male and female (to assess for sex-dependent differences)

-

Age: 8-10 weeks

-

Health Status: Healthy, specific-pathogen-free (SPF)

Materials:

-

Zolamine hydrochloride (or test compound)

-

Vehicle (e.g., sterile saline, phosphate-buffered saline, or a suitable solubilizing agent)

-

Syringes and needles of appropriate gauge for the chosen administration route

-

Animal balance

-

Cages and appropriate housing

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of Zolamine hydrochloride in the chosen vehicle.

-

Perform serial dilutions to achieve the desired concentrations for dosing.

-

Ensure the final formulation is sterile and at an appropriate pH for administration.

-

-

Animal Acclimation:

-

Acclimate animals to the housing facility for a minimum of one week prior to the study.

-

Provide ad libitum access to food and water.

-

-

Dose Administration:

-

Divide animals into groups (e.g., n=3-5 per group).

-

Include a vehicle control group.

-

Administer a single dose of the compound via the selected route (e.g., intraperitoneal or oral gavage).

-

Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 5, 10, 25, 50, 100 mg/kg).

-

-

Monitoring and Observation:

-

Observe animals continuously for the first 4 hours post-administration and then at regular intervals for up to 14 days.

-

Record clinical signs of toxicity, including changes in:

-

General appearance (e.g., ruffled fur, hunched posture)

-

Behavior (e.g., lethargy, hyperactivity, stereotypy)

-

Autonomic signs (e.g., salivation, lacrimation, piloerection)

-

Neurological signs (e.g., ataxia, tremors, convulsions)

-

-

Measure body weight daily.

-

At the end of the observation period, euthanize animals and perform a gross necropsy.

-

Data Analysis:

-

Determine the dose at which no adverse effects are observed (NOAEL).

-

Identify the MTD, which is the highest dose that does not cause life-threatening toxicity or more than a 10% loss in body weight.

-

Use these findings to select a range of doses for future efficacy and pharmacokinetic studies.

Visualizing Experimental Workflows

Diagram 1: Workflow for a Dose Range Finding Study

References

- 1. Zolamine - Wikipedia [en.wikipedia.org]

- 2. Zolamine hydrochloride | 1155-03-9 | Benchchem [benchchem.com]

- 3. medkoo.com [medkoo.com]

- 4. Evaluation of a combination of tiletamine and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Study of the Aftereffect of CO2 Inhalation or Tiletamine–Zolazepam–Xylazine Anesthesia on Laboratory Outbred Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. az.research.umich.edu [az.research.umich.edu]

- 7. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]

Application Notes and Protocols for Cellular and Molecular Analysis of Zolamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cellular and molecular assays to characterize the pharmacological profile of Zolamine hydrochloride. Zolamine hydrochloride is a first-generation antihistamine that also exhibits local anesthetic properties. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, which is coupled to the Gq/11 signaling pathway. Additionally, it functions as a blocker of voltage-gated sodium channels.

This document offers detailed protocols for key experiments to elucidate the potency, mechanism of action, and potential cytotoxicity of Zolamine hydrochloride.

Data Presentation

The following tables summarize typical quantitative data obtained from the described assays for compounds with similar mechanisms of action. These values serve as a reference for expected results when studying Zolamine hydrochloride.

Table 1: Histamine H1 Receptor Binding Affinity

| Compound | Receptor | Ligand | Kᵢ (nM) | Cell Line |

| Zolamine hydrochloride | Human Histamine H1 | [³H]mepyramine | To be determined | HEK293 |

| Diphenhydramine | Human Histamine H1 | [³H]mepyramine | 16 | HEK293 |

| Cetirizine | Human Histamine H1 | [³H]mepyramine | 6 | CHO |

| Mepyramine | Human Histamine H1 | [³H]mepyramine | 1.1 | HEK293 |

Table 2: Functional Antagonism of Histamine H1 Receptor